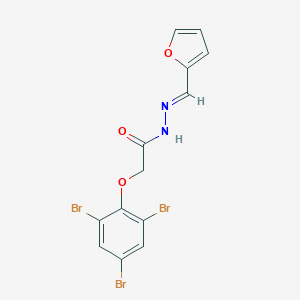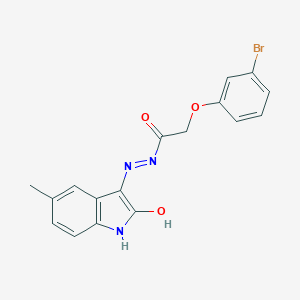![molecular formula C15H11Br3N2O3 B390679 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390679.png)
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H11Br3N2O3. This compound is characterized by the presence of a furan ring, a propenylidene group, and a tribromophenoxy moiety, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-(2-furyl)-2-propenal with 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The propenylidene group can be reduced to form saturated derivatives.
Substitution: The tribromophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms in the tribromophenoxy group.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Saturated derivatives of the propenylidene group.
Substitution: Compounds with substituted tribromophenoxy groups.
Scientific Research Applications
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N’-[3-(2-furyl)-2-propenylidene]-2-thiophenecarbohydrazide: Similar structure but contains a thiophene ring instead of a tribromophenoxy group.
N’-[3-(2-furyl)-2-propenylidene]-2-(2-thienyl)acetohydrazide: Contains a thienyl group instead of a tribromophenoxy group.
Uniqueness
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11Br3N2O3 |
|---|---|
Molecular Weight |
507g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H11Br3N2O3/c16-10-7-12(17)15(13(18)8-10)23-9-14(21)20-19-5-1-3-11-4-2-6-22-11/h1-8H,9H2,(H,20,21)/b3-1+,19-5+ |
InChI Key |
OKQNLWLAKCZDKP-OUAUFZNTSA-N |
SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-{[(3-methoxybenzoyl)oxy]methyl}phenyl 3-methoxybenzoate](/img/structure/B390596.png)




![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390604.png)
![methyl 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)benzoate](/img/structure/B390608.png)


![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B390620.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B390626.png)
